molecular formula C22H22Cl2N2 B580211 (1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride CAS No. 1052707-27-3

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride

Cat. No. B580211
M. Wt: 385.332
InChI Key: SHNGCXWOHADIKG-IXOXMDGESA-N
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Description

The compound you mentioned is a complex organic molecule. It contains two naphthalene groups (polycyclic aromatic hydrocarbons consisting of two fused benzene rings), an ethane-1,2-diamine group (a type of alkylamine), and two hydrochloride groups. The (1S,2S) prefix indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene rings would likely contribute to the compound’s aromaticity, while the ethane-1,2-diamine group could potentially form hydrogen bonds. The hydrochloride groups would likely ionize in solution, contributing to the compound’s solubility .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The naphthalene rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ethane-1,2-diamine group could potentially participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the hydrochloride groups, while its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Organic Synthesis and Catalysis

Metal-Catalyzed Diamination Reactions The 1,2-diamine motif, akin to the structure of our compound of interest, is a fundamental unit in many biologically active natural products and pharmaceutical agents. Its synthesis, especially via metal-catalyzed diamination, opens avenues for creating chiral 1,2-diamines employed in asymmetric synthesis and catalysis. This process is pivotal for constructing complex natural products and drug molecules, indicating the compound's potential utility in these areas (Cardona & Goti, 2009).

Stereospecific Synthesis Enantiomerically pure (1S,2S)-1,2-di(pyridin-2-yl)- and (1R,2R)-1,2-di(pyridin-4-yl)-ethane-1,2-diamines have been synthesized from related compounds, showcasing an efficient route to C2-symmetric organocatalysts. These catalysts exhibit excellent performance in asymmetric cross-aldol reactions, highlighting their significance in stereoselective synthesis and catalysis (Kucherenko et al., 2017).

Material Science

Polyamide Synthesis Unsymmetrical diamines containing the phthalazinone moiety have been synthesized and utilized in creating novel poly(arylene ether amide)s. These polymers exhibit excellent solubility in various solvents, high glass-transition temperatures, and thermal stability. The inherent properties of these materials make them suitable for advanced applications in material science (Cheng et al., 2002).

Fluorescent Sensors Compounds derived from related diamine structures have been explored for their selective sensor properties, particularly towards Hg2+ and Cu2+ ions. Such developments in fluorescent sensors underscore the potential utility of our compound in detecting and quantifying metal ions, which is crucial in environmental monitoring and biomedical diagnostics (Tolpygin et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The study of complex organic molecules like this one is an active area of research. Future work could involve exploring its potential biological activity, developing more efficient synthesis methods, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H/t21-,22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNGCXWOHADIKG-IXOXMDGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726739
Record name (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride

CAS RN

1052707-27-3
Record name (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1052707-27-3
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